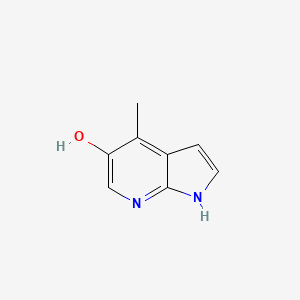![molecular formula C8H5BrN2O2 B3219034 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1190314-78-3](/img/structure/B3219034.png)
7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
説明
7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is of particular interest due to its unique chemical structure, which contains both a pyrrole and a pyridine ring.
作用機序
The mechanism of action of 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins in the body. For example, it has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. By inhibiting these enzymes, 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of fungal and viral cells. In addition, it has been investigated for its potential neuroprotective effects, which may be due to its ability to modulate specific neurotransmitters in the brain.
実験室実験の利点と制限
One of the main advantages of using 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid in lab experiments is its unique chemical structure, which makes it a promising lead compound for the development of novel drugs. Additionally, its synthesis method has been optimized and improved over the years, resulting in high yields and purity of the compound. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different applications. Additionally, its potential toxicity and side effects have not been fully investigated.
将来の方向性
There are many future directions for research on 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. One area of interest is in the development of novel drugs for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity and side effects. Other future directions may include investigating the potential use of this compound as a tool for studying specific enzymes or proteins in the body, or exploring its potential as a therapeutic agent for other diseases and disorders. Overall, 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a promising compound that has the potential to make significant contributions to the field of medicinal chemistry and beyond.
科学的研究の応用
The unique chemical structure of 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has led to its investigation for various scientific research applications. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has shown potential as a lead compound for the development of novel drugs. It has been studied for its anticancer, antifungal, and antiviral properties. Additionally, it has been investigated for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-6-4(1-2-10-7)5(3-11-6)8(12)13/h1-3,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBINYLJHRGPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001226093 | |
| Record name | 7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001226093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
CAS RN |
1190314-78-3 | |
| Record name | 7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001226093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B3218955.png)
![4-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B3218962.png)
![7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3218969.png)

![7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B3218988.png)
![3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B3218991.png)
![2-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B3218998.png)
![4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B3219005.png)
![4-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219018.png)

![7-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3219029.png)
![3-iodo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B3219048.png)
![6-chloro-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219061.png)
